molecular formula C11H22N2O B4299431 2-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide

2-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide

Cat. No. B4299431
M. Wt: 198.31 g/mol
InChI Key: UPRHYBDCPQLRGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide, also known as TMAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a white crystalline solid that is soluble in water and other polar solvents. TMAA has been extensively studied for its ability to act as a radical scavenger and its potential as an antioxidant. In

Mechanism of Action

2-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide acts as a radical scavenger by donating a hydrogen atom to a free radical, which neutralizes the radical and prevents it from causing damage to cells. 2-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide also acts as an antioxidant by inhibiting the oxidation of lipids and proteins, which can lead to cell damage. The mechanism of action of 2-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide as a stabilizer for polymers and a corrosion inhibitor for metals is not well understood.
Biochemical and Physiological Effects:
2-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide has been found to have a low toxicity profile and is generally considered safe for use in various applications. In vitro studies have shown that 2-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide can protect cells from oxidative damage and reduce inflammation. 2-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide has also been found to have a protective effect on the liver and kidneys in animal studies.

Advantages and Limitations for Lab Experiments

2-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide is a relatively stable compound that is easy to synthesize and purify. It has a low toxicity profile and is generally considered safe for use in lab experiments. However, 2-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide is a relatively new compound, and its potential applications and limitations are still being explored.

Future Directions

There are several potential future directions for research on 2-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide. One area of interest is the use of 2-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide as a radioprotective agent. 2-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide has been found to protect cells from radiation-induced damage, and further studies could explore its potential use in cancer treatment. Another area of interest is the use of 2-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide as a stabilizer for polymers. Further studies could explore the mechanism of action of 2-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide as a stabilizer and its potential use in the plastics industry. Additionally, further studies could explore the potential use of 2-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide as a corrosion inhibitor for metals and its applications in the oil and gas industry.

Scientific Research Applications

2-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide has been extensively studied for its potential applications in various fields. It has been found to act as a radical scavenger and an antioxidant, which makes it a potential candidate for use in the food and cosmetic industry. 2-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide has also been studied for its potential use as a stabilizer for polymers and as a corrosion inhibitor for metals. Additionally, 2-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide has been investigated for its potential use in the treatment of neurodegenerative diseases and as a radioprotective agent.

properties

IUPAC Name

2-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-10(2)6-8(5-9(12)14)7-11(3,4)13-10/h8,13H,5-7H2,1-4H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRHYBDCPQLRGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)CC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2,6,6-Tetramethylpiperidin-4-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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